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molecular formula C8H10N2O2 B112179 2-Amino-5-methoxybenzamide CAS No. 1882-71-9

2-Amino-5-methoxybenzamide

Cat. No. B112179
M. Wt: 166.18 g/mol
InChI Key: NWZIAOBMRQYTTD-UHFFFAOYSA-N
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Patent
US07915267B2

Procedure details

To a solution of 5-methoxy-2-nitrobenzamide (9.70 g, 49.4 mmol) in methanol (250 mL) was added 10% palladium carbon (2.00 g), and the mixture was stirred under hydrogen atmosphere (1 atm) at room temperature for 6 hr. The insoluble material was filtered off, and the filtrate was concentrated to give 2-amino-5-methoxybenzamide as a pale-yellow powder (8.20 g, 99%).
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:12]([O-])=O)=[C:7]([CH:11]=1)[C:8]([NH2:10])=[O:9]>CO.[C].[Pd]>[NH2:12][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:11][C:7]=1[C:8]([NH2:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
COC=1C=CC(=C(C(=O)N)C1)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
palladium carbon
Quantity
2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere (1 atm) at room temperature for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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